1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)
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Overview
Description
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) is a chemical compound with a complex structure that includes a piperidine ring, an acetamide group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the acetamide group, and finally the addition of the tert-butyl carbamate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions may involve solvents like dichloromethane or tetrahydrofuran and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various derivatives with modified functional groups.
Scientific Research Applications
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI) can be compared with other similar compounds, such as:
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core structure but differ in their substituents, leading to variations in their chemical properties and applications.
N-tert-Butyl carbamates: These compounds share the tert-butyl carbamate group but differ in their core structures, resulting in different reactivity and uses.
Properties
Molecular Formula |
C12H23N3O2 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(tert-butylcarbamoyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)14-11(17)13-10(16)9-15-7-5-4-6-8-15/h4-9H2,1-3H3,(H2,13,14,16,17) |
InChI Key |
SNINDDLEGPUENO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)CN1CCCCC1 |
solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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